In Vivo Glucocorticoid Activity of Megestrol Acetate is 50% Lower than Medroxyprogesterone Acetate
In a head-to-head in vivo comparison, oral administration of megestrol acetate (MGA) exhibited approximately 25% of the eosinopenic and hyperglycemic activity of an equal weight of cortisol, while medroxyprogesterone acetate (MPA) showed about 50% of this activity [1]. This directly demonstrates that MGA has significantly lower intrinsic glucocorticoid activity in vivo than its closest structural analog, MPA.
| Evidence Dimension | In vivo glucocorticoid activity (% of cortisol activity by equal weight) |
|---|---|
| Target Compound Data | ≈ 25% |
| Comparator Or Baseline | Medroxyprogesterone acetate (MPA): ≈ 50% ; Cortisol: 100% (baseline) |
| Quantified Difference | MGA activity is 50% lower than MPA activity (25% vs 50% of cortisol) |
| Conditions | Oral administration in fasting young men; eosinophil and plasma glucose measurements |
Why This Matters
Selecting MGA over MPA minimizes confounding glucocorticoid-mediated effects in in vivo models, leading to cleaner data and potentially fewer side effects in clinical contexts.
- [1] Glucocorticoid properties of progestogens. Steroids. 1973 Oct;22(4):555-559. View Source
